

# molecular weight and formula of 2,3-Dichloro-5nitrobenzaldehyde

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Compound of Interest

Compound Name: 2,3-Dichloro-5-nitrobenzaldehyde

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# In-Depth Technical Guide: 2,3-Dichloro-5nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical methodologies for **2,3-Dichloro-5-nitrobenzaldehyde**. Given the limited direct literature on this specific compound, this guide leverages established protocols for structurally similar molecules to propose viable experimental workflows.

## **Core Compound Data**

The fundamental physicochemical properties of **2,3-Dichloro-5-nitrobenzaldehyde** are summarized below. This data is essential for experimental design, including reaction stoichiometry, and for analytical characterization.



Property	Value	Source
Molecular Formula	C7H3Cl2NO3	[PubChem]
Molecular Weight	220.01 g/mol	[PubChem]
IUPAC Name	2,3-dichloro-5- nitrobenzaldehyde	[PubChem]
CAS Number	887360-79-4	[BLD Pharm]
Canonical SMILES	C1=C(C=C(C(=C1C=O)Cl)Cl) INVALID-LINK[O-]	[PubChem]
InChI Key	ZZJAWGXUZSICTN- UHFFFAOYSA-N	[PubChem]

## **Experimental Protocols**

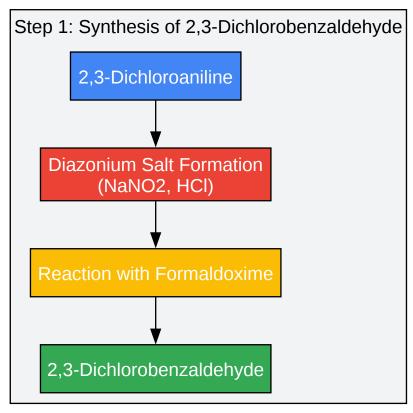
The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of **2,3-Dichloro-5-nitrobenzaldehyde**. These are based on established methods for analogous compounds.

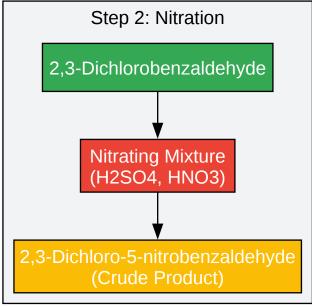
## **Proposed Synthesis Workflow**

A plausible two-step synthetic route to **2,3-Dichloro-5-nitrobenzaldehyde** involves the synthesis of the precursor **2,3-dichlorobenzaldehyde**, followed by a nitration step.



#### Proposed Synthesis of 2,3-Dichloro-5-nitrobenzaldehyde





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Caption: A proposed two-step synthesis of **2,3-Dichloro-5-nitrobenzaldehyde**.



#### Step 1: Synthesis of 2,3-Dichlorobenzaldehyde (Based on CN1223249A)[1]

- Diazonium Salt Preparation: Prepare a solution of 2,3-dichloroaniline hydrochloride in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
- Reaction with Formaldoxime: In a separate vessel, prepare a solution of formaldoxime and a copper(I) catalyst (e.g., prepared by reducing copper(II) sulfate with sodium sulfite).
- Coupling Reaction: Slowly add the cold diazonium salt solution to the formaldoxime solution.
   Control the addition rate to maintain the reaction temperature between 5-10 °C.
- Hydrolysis: After the addition is complete, stir for an additional 30 minutes. Add concentrated hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate, followed by steam distillation to isolate the crude 2,3-dichlorobenzaldehyde.

Step 2: Nitration of 2,3-Dichlorobenzaldehyde (Based on p-Nitrobenzaldehyde Synthesis)[2]

- Preparation of Nitrating Acid: In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid in an ice-salt bath. Slowly add fuming nitric acid while ensuring the temperature does not exceed 10 °C.
- Nitration Reaction: To the cold nitrating acid, add 2,3-dichlorobenzaldehyde in small portions.
   Maintain the reaction temperature below 15 °C throughout the addition.
- Quenching and Isolation: After the addition is complete, allow the mixture to stir at room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.
- Work-up: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

#### **Purification Protocol: Recrystallization**

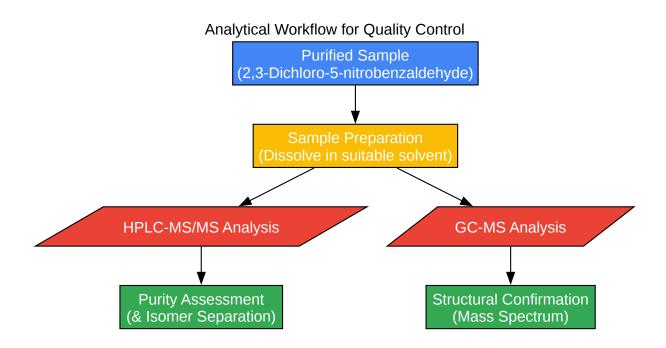
Purification of the crude product to remove isomeric impurities is critical. A method adapted from the purification of 2-chloro-5-nitrobenzaldehyde can be employed.[3]



- Solvent Selection: Suspend the crude **2,3-Dichloro-5-nitrobenzaldehyde** in a suitable solvent system, such as ethanol/water or methanol/petroleum ether.
- Dissolution: Heat the suspension gently to dissolve the solid.
- Crystallization: Cool the solution slowly to room temperature, then further cool in an ice bath to induce crystallization of the desired isomer.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## **Analytical Workflow: Quality Control**

To confirm the identity and purity of the synthesized compound, a combination of chromatographic and spectrometric techniques is recommended.



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Caption: A typical analytical workflow for the characterization of the final product.

Representative HPLC-MS/MS Method for Isomer Separation



This method is based on general procedures for separating positional isomers of aromatic compounds.[4][5][6]

- Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6  $\mu$ m particle size) is a suitable starting point.
- Mobile Phase: A gradient elution using:
  - Solvent A: Water with 0.1% formic acid or 10 mM ammonium carbonate (for alkaline conditions).
  - Solvent B: Acetonitrile or Methanol.
- Gradient Program: A linear gradient from 10% B to 90% B over 15-20 minutes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Detection (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the nitro group.
  - Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting a
    precursor ion corresponding to the molecular weight of the analyte and specific product
    ions for confirmation.

Representative GC-MS Method for Structural Confirmation

GC-MS is an excellent technique for confirming the molecular weight and fragmentation pattern of volatile compounds.[7][8]

- Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-1701.
- Carrier Gas: Helium at a constant flow rate.



- Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution.
- · Ionization: Electron Ionization (EI) at 70 eV.
- Detection: Mass scan from m/z 50 to 300 to obtain the full mass spectrum and identify the molecular ion and characteristic fragment ions.

# Potential Applications in Drug Discovery and Research

While direct biological studies on **2,3-Dichloro-5-nitrobenzaldehyde** are not widely published, its structural motifs are present in molecules with known bioactivity. This suggests potential utility as a scaffold or intermediate in drug development.

- Antimicrobial and Anticancer Research: Structurally related nitrobenzaldehyde derivatives
  have shown promise as antimicrobial and anticancer agents.[9] The mechanism for
  antimicrobial activity may involve the disruption of microbial cell membranes, while
  anticancer effects could be mediated through the induction of apoptosis or necrosis.[9]
- Synthetic Intermediate: The aldehyde functional group is highly versatile for further chemical
  modifications, such as in the synthesis of Schiff bases, which are known to have a wide
  range of pharmacological activities.[10] Furthermore, related dichloronitro-aromatic
  compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients
  (APIs) and agrochemicals.[11][12] The electron-withdrawing nature of the nitro and chloro
  substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while
  the aldehyde group allows for condensation reactions, making it a valuable building block in
  medicinal chemistry.

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